Deacetylcephalosporin C is a crucial compound in the synthesis of cephalosporin antibiotics, which play a significant role in treating bacterial infections. This compound is derived from cephalosporin C through enzymatic processes, specifically involving acetylesterases that facilitate the removal of acetyl groups. Deacetylcephalosporin C is classified under beta-lactam antibiotics, known for their mechanism of action against bacterial cell wall synthesis.
Deacetylcephalosporin C is primarily sourced from the fermentation products of certain fungi and bacteria, particularly from species such as Acremonium chrysogenum and Streptomyces clavuligerus. These microorganisms possess the necessary enzymes to convert cephalosporin C into deacetylcephalosporin C, making them essential for its production in both laboratory and industrial settings .
Deacetylcephalosporin C belongs to the class of compounds known as beta-lactams, characterized by their beta-lactam ring structure. It is a derivative of cephalosporin C and serves as an intermediate in the biosynthesis of various cephalosporin antibiotics. Its classification is significant due to its pharmacological properties and its role in antibiotic resistance studies.
The synthesis of deacetylcephalosporin C can be achieved through both chemical and enzymatic methods. The enzymatic approach is preferred due to its specificity and efficiency. Key enzymes involved include deacetoxycephalosporin C synthase (also known as expandase), which catalyzes the conversion of penicillin derivatives into deacetylcephalosporin C by facilitating hydroxylation and deacetylation reactions .
Deacetylcephalosporin C features a beta-lactam ring fused with a dihydrothiazine ring. The molecular formula is with a molar mass of approximately 347.34 g/mol. The structure includes several functional groups that contribute to its biological activity.
Deacetylcephalosporin C undergoes several key reactions that are vital for its function and application in antibiotic synthesis:
The mechanism of action for deacetylcephalosporin C primarily revolves around its ability to inhibit bacterial cell wall synthesis. By binding to penicillin-binding proteins (PBPs), it disrupts the cross-linking process essential for maintaining cell wall integrity.
Deacetylcephalosporin C serves various important roles in scientific research:
Deacetylcephalosporin C possesses the molecular formula C₁₄H₁₉N₃O₇S and a molecular weight of 373.38 g/mol [6]. This bicyclic molecule features the characteristic cephem nucleus fundamental to cephalosporin antibiotics: a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring (5-thia-1-azabicyclo[4.2.0]oct-2-ene ring system). At the C-3 position, DAC contains a hydroxymethyl group (-CH₂OH), distinguishing it from its direct biosynthetic successor, cephalosporin C, which bears an acetoxymethyl group (-CH₂OCOCH₃) at this position. The C-7 amino group is linked to the D-α-aminoadipyl side chain [(5R)-5-amino-5-carboxy-1-oxopentyl group], identical to that found in penicillin N and cephalosporin C [3] [6] [7].
The systematic IUPAC name for DAC is (6R,7R)-7-{[(5R)-5-amino-5-carboxypentanoyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. This nomenclature precisely captures the stereochemical complexity of the molecule, highlighting the R-configuration at both the C-6 and C-7 positions of the cephem ring and the R-configuration of the α-carbon in the aminoadipyl side chain. These stereochemical features are essential for biological activity and recognition by pathway enzymes [3] [6].
Table 1: Structural Characteristics of Deacetylcephalosporin C
Characteristic | Description |
---|---|
Molecular Formula | C₁₄H₁₉N₃O₇S |
Molecular Weight | 373.38 g/mol |
CAS Registry Number | 1476-46-6 |
Key Functional Groups | β-lactam ring, dihydrothiazine ring, hydroxymethyl group (C-3), D-α-aminoadipyl side chain (C-7) |
Systematic Name | (6R,7R)-7-{[(5R)-5-amino-5-carboxypentanoyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Stereochemistry | (6R,7R) cephem configuration; (5R) aminoadipyl configuration |
The crystal structure of DAC-bound enzymes provides the most definitive structural insights. When complexed with deacetylcephalosporin C acetyltransferase (DAC-AT), the DAC molecule adopts a conformation where the hydroxymethyl group is positioned near the enzyme's catalytic serine residue, poised for acetyl transfer. The aminoadipyl side chain extends into solvent, explaining the enzyme's tolerance for variations at this position while maintaining strict specificity for the C-3 hydroxymethyl group [3].
The discovery of DAC is intrinsically linked to the elucidation of the cephalosporin C biosynthetic pathway. Initial investigations in the 1960s identified cephalosporin C as a novel β-lactam antibiotic produced by Cephalosporium acremonium (later reclassified as Acremonium chrysogenum and then Hapsidospora chrysogena). However, the biosynthetic intermediates remained elusive for nearly a decade after the parent compound's discovery. DAC was first detected in fermentation broths of A. chrysogenum mutants blocked in the final acetylation step, suggesting its role as a direct precursor [2] [7].
A pivotal breakthrough came with the development of cell-free systems capable of converting penicillin N to deacetoxycephalosporin C (DAOC) and subsequently to DAC. This established the sequence: Penicillin N → DAOC → DAC → Cephalosporin C. Researchers observed that Acremonium chrysogenum possessed a single bifunctional enzyme (deacetoxycephalosporin C synthase/deacetylcephalosporin C synthase, DAOCS/DACS) capable of catalyzing both the ring expansion of penicillin N to DAOC and the hydroxylation of DAOC to DAC. In contrast, actinomycetes like Streptomyces clavuligerus utilized two separate enzymes: DAOCS (expandase) encoded by cefE for ring expansion and DACS (hydroxylase) encoded by cefF for the subsequent hydroxylation step [2] [4] [7].
The late acetylation step converting DAC to cephalosporin C proved particularly challenging to characterize. Early biochemical studies indicated a requirement for acetyl-CoA and suggested an acetyltransferase mechanism. However, definitive proof and mechanistic understanding awaited the 21st century. The critical breakthrough occurred in 2008 with the determination of the crystal structure of deacetylcephalosporin C acetyltransferase (DAC-AT) from Hapsidospora chrysogena complexed with DAC and reaction intermediates. This work, published in the Journal of Molecular Biology, revealed that DAC-AT belongs to the α/β hydrolase superfamily and utilizes a double-displacement mechanism involving a stable acyl-enzyme intermediate (Ser-bound acetyl group derived from acetyl-CoA) and subsequent acetyl transfer to the C-3 hydroxymethyl group of DAC via a tetrahedral transition state [3].
Deacetylcephalosporin C occupies a terminal position in the conserved core pathway for cephalosporin C biosynthesis, immediately preceding the final acetyl transfer reaction that yields cephalosporin C. The pathway proceeds through several enzymatically catalyzed steps:
Table 2: Genes and Enzymes Directly Involved in DAC Metabolism in Cephalosporin C Biosynthesis
Gene | Enzyme | Function in DAC Context | Organism |
---|---|---|---|
cefEF | Bifunctional DAOCS/DACS (Deacetoxycephalosporin C Synthase / Deacetylcephalosporin C Synthase) | Catalyzes hydroxylation of DAOC to form DAC | Acremonium chrysogenum (Fungi) |
cefF | DACS (Deacetylcephalosporin C Synthase) | Catalyzes hydroxylation of DAOC to form DAC (Separate enzyme from DAOCS) | Streptomyces clavuligerus (Bacteria) |
cefG | DAC-AT (Deacetylcephalosporin C Acetyltransferase) | Catalyzes acetylation of DAC using Acetyl-CoA to form Cephalosporin C | Acremonium chrysogenum & Streptomyces spp. |
cefT | Transporter (Major Facilitator Superfamily) | Likely involved in intracellular transport of DAC or its precursors between compartments (e.g., from cytosol to microbodies) | Acremonium chrysogenum |
cefM | Transporter (Major Facilitator Superfamily) | Likely involved in secretion of cephalosporin C and potentially DAC | Acremonium chrysogenum |
Compartmentalization: The biosynthesis of DAC and its conversion to cephalosporin C involves specific subcellular localization in eukaryotic producers like A. chrysogenum. While early steps (ACV formation, IPN synthesis) occur in the cytosol, the epimerization of IPN to penicillin N takes place inside specialized organelles called microbodies (peroxisomes) mediated by the CefD1/CefD2 system. Penicillin N is then exported to the cytosol, likely via transporters like CefT, where its conversion to DAOC and then to DAC occurs via the bifunctional DAOCS/DACS enzyme. The final acetylation of DAC to cephalosporin C is also cytosolic. The secretion of cephalosporin C (and possibly DAC under certain conditions) is facilitated by another transporter, CefM [7].
Biochemical Significance: DAC's position as the immediate precursor to cephalosporin C makes it a critical control point in biosynthesis. The acetyltransferase step (DAC → Cephalosporin C) has been suggested to be potentially rate-limiting in some strains, making DAC-AT (cefG) a key target for strain improvement in industrial cephalosporin production. Furthermore, the accumulation of DAC in fermentation broths of certain mutants or under specific conditions provided early evidence for its role in the pathway and became a diagnostic tool for identifying bottlenecks in cephalosporin C yield [3] [7]. The structural features of DAC – particularly the reactive hydroxymethyl group and the intact β-lactam ring – continue to make it a subject of interest for enzymatic studies and potential chemoenzymatic synthesis of novel cephalosporins.
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